molecular formula C24H24N4O2S2 B2753658 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide CAS No. 1251709-04-2

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide

Cat. No.: B2753658
CAS No.: 1251709-04-2
M. Wt: 464.6
InChI Key: UQUGLSUFICMNKO-UHFFFAOYSA-N
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Description

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N4O2S2 and its molecular weight is 464.6. The purity is usually 95%.
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Biological Activity

The compound 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, a piperidine ring, and an amide functional group. These structural elements are significant for its pharmacological potential. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC26H26N4O2S
Molecular Weight458.58 g/mol
LogP3.9367
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Polar Surface Area59.962 Ų

Biological Activity

Research into the biological activity of this compound is still developing, but preliminary studies suggest several promising avenues:

Anticancer Properties

  • Mechanism of Action : The thieno[3,2-d]pyrimidine scaffold has been associated with the inhibition of enzymes involved in purine biosynthesis, specifically GARFTase and AICARFTase. In vitro assays have shown that related compounds exhibit anti-proliferative effects against various cancer cell lines, including those expressing folate receptors (FRs) .
  • Cell Line Studies : In studies involving human ovarian cancer cells (NCI-IGROV1), compounds with similar structures demonstrated significant growth inhibition. The most potent analogs showed IC50 values in the low micromolar range .

Interaction with Biological Targets

The compound's interaction with specific biological targets is crucial for understanding its therapeutic potential:

  • Folate Receptor Targeting : Compounds within this class have shown selective uptake by FRs in cancer cells, which may enhance their efficacy as targeted therapies .
  • Dual Inhibition : The ability to inhibit multiple enzymes in the purine biosynthesis pathway positions this compound as a candidate for further development as an anticancer agent .

Case Studies

Several studies have focused on similar thieno[3,2-d]pyrimidine derivatives:

  • Study on Growth Inhibition : A study demonstrated that derivatives inhibited growth in FR-expressing KB tumor cells with an IC50 value of approximately 9.48 μM for AICARFTase .
  • Cytotoxicity Assessments : Research on related compounds indicated significant cytotoxic effects against breast carcinoma (MCF-7) and other cancer cell lines, suggesting a potential therapeutic application .

Properties

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S2/c29-22(25-11-10-18-9-5-13-31-18)17-8-4-12-28(14-17)24-26-20-19(16-6-2-1-3-7-16)15-32-21(20)23(30)27-24/h1-3,5-7,9,13,15,17H,4,8,10-12,14H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUGLSUFICMNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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